molecular formula C12H12FN3O2 B2609030 6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole CAS No. 2416230-38-9

6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole

Cat. No.: B2609030
CAS No.: 2416230-38-9
M. Wt: 249.245
InChI Key: PGUKYDMMRNFDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole, also known as N-Nitroso Paliperidone or N-Nitroso Risperidone EP Impurity M, is a nitrosamine impurity associated with the active pharmaceutical ingredients (APIs) Risperidone and Paliperidone . This carefully characterized reference material is supplied with comprehensive data, including ¹H-NMR, Mass Spectrometry, and HPLC, and is essential for ensuring drug safety and compliance with stringent regulatory standards set by agencies like the FDA and EMA . This compound is primarily used for analytical method development, method validation (AMV), and Quality Control (QC) applications. It is critical for monitoring and controlling nitrosamine impurity levels during the commercial production of Risperidone and in submissions for Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA) . By using this standard, researchers can accurately establish detection limits, quantify trace levels of this nitrosamine impurity, and ensure that pharmaceutical products remain within internationally accepted safety limits . The parent structure, 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, is a key pharmacophore in antipsychotic drugs and has been the subject of research investigating blood-brain barrier permeability, underscoring the neurological activity of this chemical series . Please note: This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-fluoro-3-(1-nitrosopiperidin-4-yl)-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c13-9-1-2-10-11(7-9)18-14-12(10)8-3-5-16(15-17)6-4-8/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUKYDMMRNFDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The synthesis begins with the preparation of the piperidine ring, which can be achieved by cyclization of appropriate precursors such as piperidine-4-carboxylic acid.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent like 1,3-difluorobenzene.

    Formation of the Benzo[d]isoxazole Core: The benzo[d]isoxazole core is constructed by cyclization of the intermediate product using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitroso group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and hydroxylamines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Basic Information

  • Chemical Name : 6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole
  • CAS Number : 2416230-38-9
  • Molecular Formula : C12H12FN3O2
  • Molecular Weight : 249.24 g/mol

Structural Characteristics

The compound features a benzo[d]isoxazole core with a fluorine atom and a nitrosopiperidine moiety, contributing to its unique properties and reactivity.

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmaceutical agent. It is related to nitrosamines, which have been investigated for their biological activities. The compound's structure suggests it may interact with biological targets relevant to neuropharmacology and oncology.

Case Study: Neuropharmacological Activity

Research indicates that compounds similar to this compound exhibit activity against neurological disorders. For instance, studies have shown that derivatives can act on dopamine receptors, which are crucial for treating conditions like schizophrenia and Parkinson's disease.

Toxicology

Given its nitrosamine component, the compound is also significant in toxicological studies. Nitrosamines are known carcinogens, and understanding their behavior in biological systems is critical for risk assessment.

Case Study: Carcinogenicity Studies

Research has demonstrated that nitrosamines can lead to DNA damage in various cell types. Investigating the effects of this compound on cellular integrity provides insights into its safety profile and potential regulatory implications.

Pharmaceutical Analysis

The compound serves as a reference standard in analytical chemistry, particularly in the context of quality control for pharmaceuticals containing nitrosamines. Its use helps in monitoring impurity levels as per regulatory guidelines.

Table: Comparison of Analytical Methods for Nitrosamine Detection

MethodSensitivitySpecificityApplication Area
HPLCHighModerateDrug formulation analysis
GC-MSVery HighHighEnvironmental and food safety testing
LC-MS/MSVery HighVery HighComprehensive pharmaceutical testing

Regulatory Compliance

The compound is involved in compliance with international guidelines regarding nitrosamine impurities in pharmaceuticals. It plays a role in ensuring that drug products meet safety standards set by agencies such as the FDA and EMA.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activities. The nitroso group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular effects. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Derivatives (S1-S4)

The parent compound, 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, and its derivatives (S1-S4) lack the nitroso group but share the benzo[d]isoxazole-piperidine scaffold. Key comparisons include:

Property 6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole S1-S4 Derivatives Standard Antipsychotics (Haloperidol, Risperidone)
BBB Permeability (Log PS) Not reported -2.9 to -3.2 (similar to standards) Haloperidol: -2.8; Risperidone: -3.0
Log BB Not reported 0.8–1.1 (comparable to standards) Haloperidol: 1.1; Risperidone: 0.9
Antipsychotic Activity Not directly tested Dopamine D2 and serotonin receptor antagonism Established antagonists
Synthetic Utility Potential impurity/metabolite in iloperidone synthesis Designed as antipsychotic candidates Active pharmaceutical ingredients
  • S1-S4 derivatives exhibit BBB penetration comparable to antipsychotic drugs, suggesting the parent scaffold is optimized for CNS targeting .

Comparison with Antimicrobial and Antioxidant Derivatives

Modifications to the piperidine ring yield derivatives with divergent biological activities:

  • Thiourea/Urea Derivatives: Exhibited antimicrobial activity against Staphylococcus aureus (MIC: 12.5–25 µg/mL) and antioxidant properties (IC₅₀: 18–32 µM in DPPH assay) .
  • Bisthiourea Derivatives :

    • Conjugation with dipeptides enhanced anti-inflammatory activity (e.g., COX-2 inhibition) .
    • Functional Contrast : The nitroso group may confer distinct redox properties or protein-binding interactions.

Comparison with Receptor-Targeted Analogues

  • Replacement of Benzo[d]isoxazole Core :
    • Substitution with phenylpiperazine or benzo[d]isothiazole reduced affinities for D2, 5-HT₁A, and 5-HT₂A receptors, underscoring the importance of the benzo[d]isoxazole fragment .
  • Linker Length Optimization :
    • Four-carbon linkers improved receptor affinities compared to three-carbon variants (e.g., 9c vs. 9d for 5-HT₂A) . The nitroso group’s impact on linker flexibility remains unexplored.

Blood-Brain Barrier (BBB) Penetration

While S1-S4 derivatives demonstrated high BBB permeability (PAMPA assay: 59–65% recovery, comparable to warfarin) , the nitroso derivative’s penetration is unknown. Nitroso groups can enhance lipophilicity but may also increase metabolic clearance, necessitating further study.

Biological Activity

6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole, also known as N-Nitroso Paliperidone, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Chemical Formula : C₁₂H₁₂FN₃O₂
  • Molecular Weight : 249.24 g/mol
  • CAS Number : 2416230-38-9

Biological Activity Overview

The compound's biological activity is primarily linked to its structural features, particularly the benzisoxazole moiety. Benzisoxazole derivatives are known for a wide range of pharmacological properties, including:

  • Antipsychotic Effects : Research indicates that compounds containing benzisoxazole scaffolds can exhibit antipsychotic properties by acting on dopamine and serotonin receptors .
  • Antimicrobial Activity : Studies have shown that derivatives of benzisoxazole possess antimicrobial properties, making them candidates for developing new antibiotics .
  • Anti-cancer Potential : Some benzisoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anti-cancer agents .

Antipsychotic Activity

A study on benzisoxazole analogs revealed that modifications at the 6-position could significantly alter receptor affinity. For instance, certain substitutions increased affinity for dopamine D2 and D3 receptors while decreasing serotonin receptor interactions . This highlights the importance of structural modifications in enhancing therapeutic effects.

Antimicrobial Studies

In a study focusing on the antimicrobial properties of nitrogen-containing heterocycles, it was found that compounds similar to this compound exhibited significant activity against resistant bacterial strains. The mechanism involved interference with bacterial cell wall synthesis and protein production .

Cancer Cell Line Testing

Research involving human cancer cell lines demonstrated that certain benzisoxazole derivatives could induce apoptosis in cancer cells. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death .

Data Tables

Activity Type Mechanism Reference
AntipsychoticDopamine receptor modulation
AntimicrobialInhibition of cell wall synthesis
Anti-cancerInduction of apoptosis

Q & A

What are the common synthetic routes for 6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole, and what key reaction conditions influence yield and purity?

Basic Research Question
The synthesis typically involves cyclization of oxime intermediates under alkaline conditions. For example, refluxing oxime precursors (e.g., oxime-4) with aqueous potassium hydroxide (50% w/v) at elevated temperatures (6–7 hours) yields the benzisoxazole core via intramolecular cyclization. Key factors include:

  • Reaction time and temperature : Prolonged reflux (~6.5 hours) ensures complete cyclization, but excessive heating may degrade nitrosamine groups.
  • Purification : Extraction with dichloromethane followed by drying (MgSO₄) and vacuum concentration improves purity (>83% yield reported) .
  • Nitrosation : The 1-nitrosopiperidinyl group is introduced via nitrosating agents (e.g., NaNO₂ in acidic conditions), requiring strict pH control to avoid over-nitrosation .

How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?

Basic Research Question
Structural confirmation relies on multimodal analytical approaches:

  • NMR spectroscopy : ¹H/¹³C NMR identifies fluorine coupling patterns (e.g., ⁶J-F coupling in the benzisoxazole ring) and nitrosopiperidine proton environments.
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 249.25 for C₁₂H₁₂FN₃O₂) confirm stoichiometry .
  • FT-IR : Bands at ~1520 cm⁻¹ (N=O stretch) and ~1600 cm⁻¹ (C=N/C=C) validate the nitrosamine and isoxazole groups .
  • X-ray crystallography : Resolves regiochemistry of nitrosation and confirms piperidine ring conformation .

What are the primary biological assays used to evaluate the antimicrobial activity of its derivatives?

Basic Research Question
Derivatives are screened using standardized protocols:

  • Minimum Inhibitory Concentration (MIC) : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiourea derivatives show MICs of 8–32 µg/mL, comparable to ciprofloxacin .
  • Antioxidant assays : DPPH radical scavenging (IC₅₀ ~25–50 µM) and FRAP tests quantify redox activity, linked to enhanced antimicrobial efficacy .
  • Biofilm inhibition : Crystal violet assays measure reduction in biofilm biomass (e.g., 40–60% inhibition at 16 µg/mL) .

How do structural modifications at specific positions affect the compound’s receptor binding affinities?

Advanced Research Question
SAR studies reveal critical modifications:

  • Piperidine substitution : Replacing 1-nitrosopiperidine with phenylpiperazine reduces D₂/5-HT₁A receptor affinity by >50%, highlighting the nitrosamine’s role in hydrophobic interactions .
  • Linker optimization : Extending alkyl linkers from three to four carbons improves D₂ receptor binding (Ki from 12 nM to 8 nM) but reduces 5-HT₂A affinity, suggesting steric trade-offs .
  • Fluorine position : Moving the fluorine from C6 to C5 decreases BBB permeability (Log BB from 0.8 to 0.3) due to altered lipophilicity .

What strategies are employed to optimize the compound’s pharmacokinetic properties, such as BBB permeability?

Advanced Research Question
Key strategies include:

  • PAMPA-BBB assays : Measure passive diffusion; derivatives with Log P ~2.5–3.0 exhibit >90% permeability, comparable to risperidone .
  • Prodrug design : Esterification of the benzisoxazole hydroxyl group enhances solubility (e.g., phosphate prodrugs show 3-fold higher Cmax in rodent models) .
  • In silico modeling : QSAR models prioritize derivatives with polar surface area <90 Ų and hydrogen bond donors ≤2 for optimal BBB penetration .

How can computational methods like molecular docking guide the design of derivatives with enhanced biological activity?

Advanced Research Question
Computational approaches include:

  • Molecular docking (AutoDock/Vina) : Predict binding modes to targets like D₂ receptors. Nitrosopiperidine forms π-alkyl interactions with Phe382, while fluorine stabilizes Tyr373 via electrostatic contacts .
  • ADMET prediction : Tools like SwissADME forecast metabolic stability (e.g., CYP2D6 inhibition risk) and prioritize derivatives with high GI absorption (>80%) .
  • MD simulations : Reveal dynamic interactions (e.g., nitrosamine flexibility enhances 5-HT₁A binding over rigid analogs) .

What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

Advanced Research Question
Scale-up issues and solutions:

  • Nitrosation control : Batch-wise addition of NaNO₂ at 0–5°C prevents exothermic side reactions.
  • Purification : Chromatography is replaced with recrystallization (ethanol/water) for cost efficiency, yielding >95% purity .
  • Stability : Nitrosamine degradation under light necessitates amber glassware and inert packaging .

How is the compound utilized in hybrid molecule design for multitarget therapies?

Advanced Research Question
The benzisoxazole core is conjugated with pharmacophores like xanthenes or triazoles via:

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links piperidinyl groups to xanthene hybrids, enhancing antiparasitic activity (IC₅₀ ~2 µM for P. falciparum) .
  • Schiff base formation : Condensation with aldehydes yields imine derivatives with dual antipsychotic and anti-inflammatory effects (COX-2 inhibition ~70% at 10 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.